![molecular formula C11H14N2O B1442340 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-on CAS No. 1346672-36-3](/img/structure/B1442340.png)
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-on
Übersicht
Beschreibung
The compound “3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one” is a type of organic compound . It’s related to the compound tadalafil, a potent and highly selective PDE5 inhibitor .
Synthesis Analysis
The synthesis of related compounds involves the modification of the hydantoin ring in a lead compound . The replacement of the hydantoin by a piperazinedione ring led to a compound with similar PDE5 inhibitory potency . Introduction of a 3,4-methylenedioxy substitution on the phenyl ring in position 6 led to a potent PDE5 inhibitor with increased cellular potency .Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a hexahydropyrazino ring and an indolone ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, solubility in various solvents, and acidity or basicity .Wissenschaftliche Forschungsanwendungen
Synthese neuartiger Indolderivate
Forscher haben eine neuartige dreistufige Synthesemethode für 1,2,3,4,10,10a-Hexahydropyrazino[1,2-a]indole entwickelt, die wertvolle Gerüste in der medizinischen Chemie darstellen . Dieser Prozess beinhaltet eine intramolekulare Carben-vermittelte C-H-Insertion, was einen bedeutenden Fortschritt im Bereich der organischen Synthese darstellt.
Entwicklung von PDE5-Inhibitoren
Die Verbindung war maßgeblich an der Entdeckung von Tadalafil beteiligt, einem hochspezifischen PDE5-Inhibitor, der zur Behandlung von erektiler Dysfunktion eingesetzt wird . Die Modifikation des Hydantoinrings in der Leitverbindung führte zur Entwicklung von Tadalafil, das eine hohe Potenz und Selektivität aufweist.
Antithrombosemittel
Eine Klasse von Hexahydropyrazino[1,2-a]indolen wurde für Antithromboseanwendungen entwickelt . Diese Verbindungen wurden auf ihre LogK-Bestimmung und QSAR-Analyse untersucht, was zur Entwicklung neuer Antithrombosemittel beitrug.
Synthese ionischer Flüssigkeiten
Das strukturelle Gerüst von Hexahydropyrazino[1,2-a]indolen wurde zur Synthese neuer ionischer Flüssigkeiten verwendet . Diese ionischen Flüssigkeiten haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die grüne Chemie und die Elektrochemie.
Heteroaryl-verschmolzene Indolringsysteme
Es wurden effiziente Syntheseansätze entwickelt, um Zugang zu neuartigen heteroaryl-verschmolzenen Indolringsystemen zu erhalten . Diese Systeme sind wichtig für die Entwicklung neuer Pharmazeutika und haben breite Anwendungen in der medizinischen Chemie.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit phosphodiesterase 5 (pde5) and caspase-3 . These enzymes play crucial roles in various physiological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is important for smooth muscle relaxation and vasodilation. Caspase-3 is a critical executioner of apoptosis, or programmed cell death .
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound may interact with its targets to inhibit their activity, thereby affecting the downstream processes regulated by these enzymes .
Biochemical Pathways
The biochemical pathways affected by 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one are likely related to the functions of its targets. Inhibition of PDE5 can lead to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation . On the other hand, inhibition of caspase-3 can interfere with the apoptosis pathway, potentially providing neuroprotective effects in the event of an ischemic stroke .
Pharmacokinetics
Similar compounds have shown profound and long-lasting effects in animal models .
Result of Action
The molecular and cellular effects of 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one’s action would depend on its specific targets and the extent of their inhibition. Potential effects could include vasodilation due to increased cGMP levels, and neuroprotection due to inhibition of apoptosis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDCWHLFBJIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C3N2CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


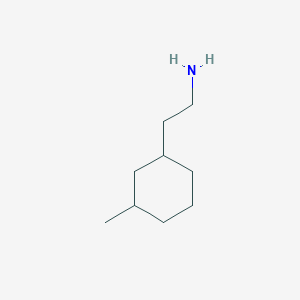
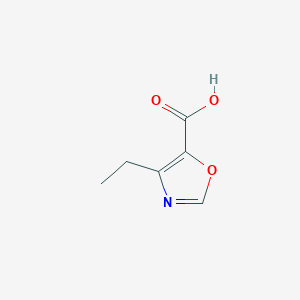
![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)
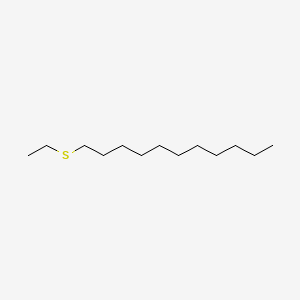

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
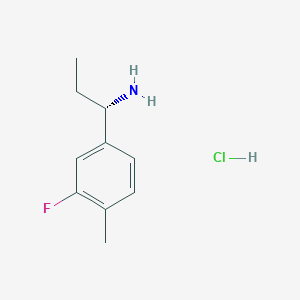
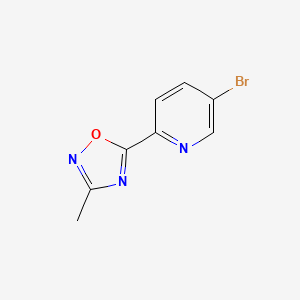

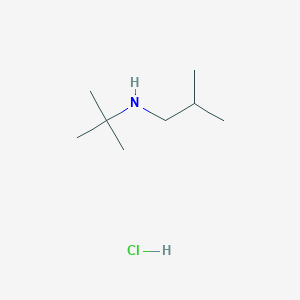

![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)
